molecular formula C4H11ClN2O2 B13603040 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride

Katalognummer: B13603040
Molekulargewicht: 154.59 g/mol
InChI-Schlüssel: MPDPIXDRWHVFHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an aminooxy group attached to an acetamide backbone, making it a versatile reagent in various chemical reactions. This compound is often used in organic synthesis and has applications in scientific research due to its ability to form stable oxime linkages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride typically involves the reaction of N,N-dimethylacetamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the aminooxy group. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride involves the formation of stable oxime linkages through the reaction of the aminooxy group with carbonyl compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical and biological systems. The molecular targets and pathways involved include the modification of proteins and other biomolecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride is unique due to its combination of the aminooxy group and the dimethylacetamide moiety, which imparts specific reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Eigenschaften

Molekularformel

C4H11ClN2O2

Molekulargewicht

154.59 g/mol

IUPAC-Name

2-aminooxy-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c1-6(2)4(7)3-8-5;/h3,5H2,1-2H3;1H

InChI-Schlüssel

MPDPIXDRWHVFHU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.